

# Celastrol In Vivo Dosing: Application Notes and Protocols for Preclinical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Celastrol

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These application notes provide a comprehensive guide to calculating and administering **Celastrol** in in vivo experiments. This document outlines detailed protocols for vehicle preparation, administration routes, and toxicity monitoring to ensure reproducible and reliable experimental outcomes.

## Introduction to Celastrol

**Celastrol**, a pentacyclic triterpenoid extracted from the thunder god vine (*Tripterygium wilfordii*), has garnered significant interest for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. However, its low aqueous solubility and narrow therapeutic window necessitate careful consideration of dosage and administration for in vivo studies. This document provides a framework for the effective and safe use of **Celastrol** in preclinical research models.

## Quantitative Data Summary

A summary of reported dosages, administration routes, and toxicological data for **Celastrol** in rodent models is presented below. It is crucial to note that the optimal dose can vary significantly depending on the animal model, disease state, and experimental endpoint.

**Table 1: Celastrol Dosage and Administration in Rodent Models**

Animal Model	Disease/ Condition	Route of Administration	Vehicle	Effective Dose Range	Dosing Frequency	Reference
Mice	Diet-Induced Obesity	Intraperitoneal (i.p.)	10% DMSO in saline	100 - 200 µg/kg	Daily	<a href="#">[1]</a>
Mice	Amyotrophic Lateral Sclerosis	Intraperitoneal (i.p.)	Not specified	2 - 8 mg/kg	Daily	<a href="#">[2]</a>
Rats	Adjuvant-Induced Arthritis	Oral Gavage	PEG and ethanol in water	2.5 - 7.5 µg/g	Daily	<a href="#">[3]</a>
Mice	Memory Impairment	Intraperitoneal (i.p.)	Not specified	1 - 4 mg/kg	Daily	<a href="#">[2]</a>
Mice	Cancer Xenograft	Oral Gavage	Not specified	1 - 5 mg/kg	Daily	<a href="#">[4]</a>

**Table 2: Toxicological Profile of Celastrol in Rodents**

Species	Route of Administration	LD50	Observed Toxic Effects	Reference
Mice	Oral	~20.5 mg/kg	Weight loss, lethargy, mortality	[4]
Rats	Oral	Not specified	Thymic and liver lesions at 7.5 µg/g/day	[3]
Mice	Intraperitoneal (i.p.)	Not specified	Potential for pain and inflammation at injection site with high DMSO concentrations	[5]

## Experimental Protocols

### Preparation of Celastrol for Intraperitoneal (i.p.) Injection

Materials:

- **Celastrol** powder (purity >98%)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile 0.9% sodium chloride solution (saline) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Sterile syringes and needles (27-30 gauge)

Protocol:

- Stock Solution Preparation:
  - Weigh the desired amount of **Celastrol** powder in a sterile microcentrifuge tube.

- Add a minimal amount of 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of **Celastrol** in 1 mL of DMSO.
- Gently vortex or sonicate until the **Celastrol** is fully dissolved. This stock solution can be stored at -20°C for short periods, protected from light.
- Working Solution Preparation:
  - On the day of injection, thaw the **Celastrol** stock solution at room temperature.
  - Dilute the stock solution with sterile saline or PBS to the final desired concentration. It is critical to keep the final concentration of DMSO below 10% (ideally <1% v/v) to minimize toxicity.[6] For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile saline.
  - Mix the working solution thoroughly by inverting the tube or gentle vortexing.
- Administration:
  - Administer the freshly prepared working solution to the mice via intraperitoneal injection. The injection volume should typically be between 100-200 µL for a 20-25g mouse.
  - Always include a vehicle control group that receives the same concentration of DMSO in saline without **Celastrol**. [6]

## Preparation of Celastrol for Oral Gavage

Materials:

- **Celastrol** powder (purity >98%)
- Corn oil
- Sterile glass vial
- Heating block or water bath
- Vortexer

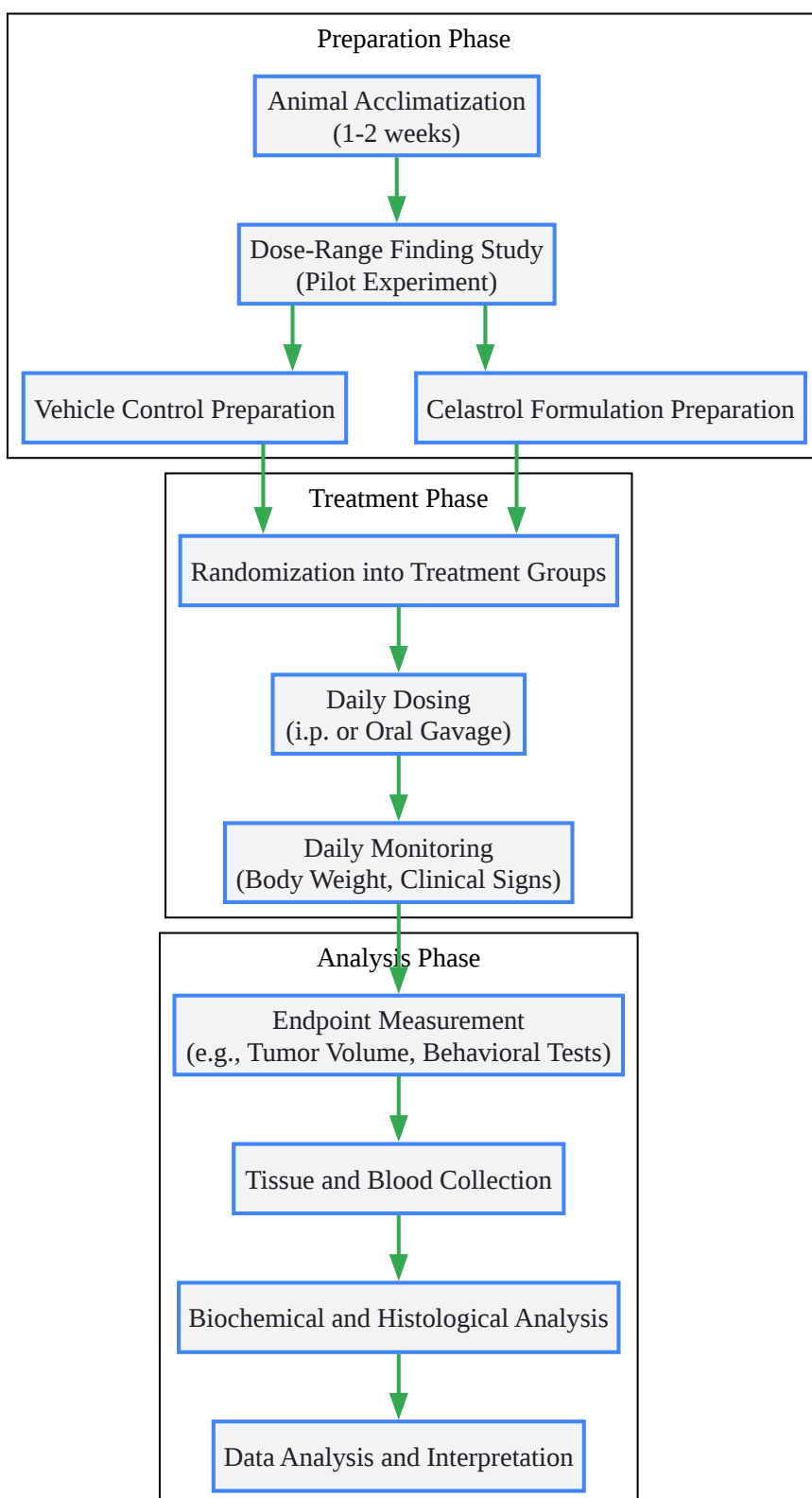
- Oral gavage needles (20-22 gauge)
- Sterile syringes

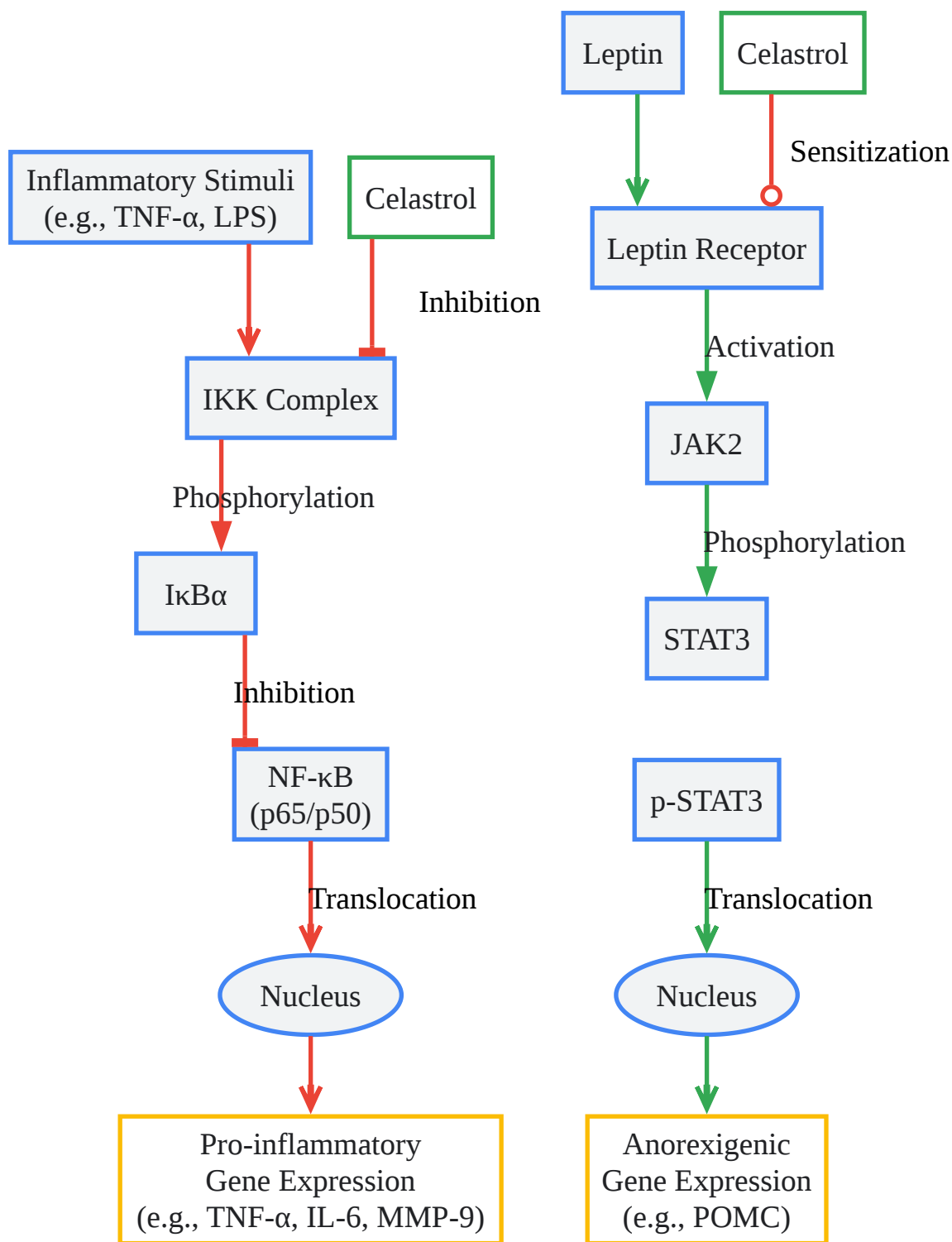
Protocol:

- Preparation of **Celastrol**-Corn Oil Suspension:
  - Weigh the desired amount of **Celastrol** powder into a sterile glass vial.
  - Add the appropriate volume of corn oil to achieve the target concentration (e.g., 1 mg/mL).
  - Gently heat the mixture to 37-42°C to aid in dissolution.<sup>[7]</sup>
  - Vortex the suspension vigorously and frequently to ensure a uniform mixture. If clumps persist, they can be broken up using a sterile syringe and needle.<sup>[7]</sup>
  - Protect the solution from light by wrapping the vial in aluminum foil.<sup>[7]</sup>
- Administration:
  - Administer the freshly prepared suspension to the animals using an appropriate-sized oral gavage needle.
  - Ensure the suspension is well-mixed immediately before each administration.
  - The typical gavage volume for a mouse is 100-200 µL.

## Experimental Workflow and Dose-Response Study Design

A well-designed experimental workflow is crucial for obtaining meaningful results. The following diagram outlines a general workflow for an in vivo **Celastrol** study.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)